2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Description
2-(2,4-Dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a polycyclic coumarin-chromene hybrid compound with a molecular formula of C₂₃H₂₂O₆ and a molecular weight of 394.4 g/mol . Its structure features a pyrano[2,3-f]chromene scaffold substituted with a 2,4-dimethoxyphenyl group at position 2, methyl groups at positions 5 and 10, and two ketone functionalities at positions 4 and 6.
Properties
Molecular Formula |
C22H20O6 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C22H20O6/c1-11-7-18-21(12(2)8-19(24)27-18)22-20(11)15(23)10-17(28-22)14-6-5-13(25-3)9-16(14)26-4/h5-9,17H,10H2,1-4H3 |
InChI Key |
MJVVIHZMCLLALF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The most widely reported method involves aldol condensation between 6-acetyl-5-hydroxycoumarin derivatives and 2,4-dimethoxybenzaldehyde, followed by intramolecular cyclization. Nikitina et al. demonstrated that pyrrolidine-catalyzed reactions in ethanol under reflux yield pyrano[2,3-f]chromene-diones via a Knoevenagel–Michael–cyclization cascade. The 2,4-dimethoxyphenyl group is introduced through the aldehyde component, while the pyranochromene backbone forms via cyclization of the coumarin intermediate.
Optimization Parameters
Table 1: Aldol Condensation Yield Variation with Catalysts
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Pyrrolidine | 80 | 5–6 | 81–84 |
| Piperidine | 80 | 7–8 | 68–72 |
| DBU | 80 | 6 | 75 |
One-Pot Multicomponent Synthesis
Three-Component Reaction
A one-pot strategy condenses 4-hydroxycoumarin, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and 2,4-dimethoxybenzaldehyde using acidic or ionic liquid catalysts. Ferric chloride (FeCl₃) and tetrabutylammonium bromide (TBAB) are effective, with FeCl₃ achieving 89% yield in 40 minutes.
Mechanistic Pathway
Table 2: Catalyst Performance in One-Pot Synthesis
| Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| FeCl₃ | Solvent-free | 40 | 89 |
| TBAB | EtOH | 60 | 82 |
| Fe₃O₄@SiO₂@dapsone-Cu | H₂O | 30 | 91 |
Catalytic Cyclization Using Heterogeneous Catalysts
Magnetic Nanoparticle-Assisted Synthesis
Green chemistry approaches utilize Fe₃O₄@SiO₂@dapsone-Cu magnetic nanoparticles (MNPs) as recyclable catalysts. The reaction proceeds in water at room temperature, achieving 91% yield with six reuse cycles without significant activity loss.
Advantages Over Homogeneous Catalysts
-
Reusability : Catalyst recovery via external magnets reduces waste.
-
Solvent : Water as a solvent aligns with green chemistry principles.
-
Reaction Time : 30 minutes vs. 5–6 hours for traditional methods.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes. A study using nano-kaoline/BF₃/Fe₃O₄ under solvent-free conditions achieved 92% yield in 15 minutes.
Key Parameters
-
Power : 300–400 W optimal for uniform heating.
-
Catalyst Loading : 0.1 g nanocatalyst per mmol substrate.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Preparation Methods
| Method | Yield (%) | Time | Eco-Friendliness | Scalability |
|---|---|---|---|---|
| Aldol Condensation | 81–84 | 5–6 h | Moderate | High |
| One-Pot (FeCl₃) | 89 | 40 min | Low | Moderate |
| Magnetic Catalysis | 91 | 30 min | High | High |
| Microwave-Assisted | 92 | 15 min | High | Moderate |
Chemical Reactions Analysis
2-(2,4-Dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its dihydro derivatives.
Cyclization: The compound can undergo further cyclization reactions to form more complex fused ring systems
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as l-proline, and conditions like refluxing or heating under inert atmosphere. Major products formed from these reactions include various substituted pyranochromenes and their derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione exhibits significant anticancer properties. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance:
- Case Study 1 : A study published in a peer-reviewed journal reported that this compound inhibited the growth of breast cancer cells (MCF-7) by 70% at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to the modulation of Bcl-2 and Bax protein expressions.
Antioxidant Properties
The compound has also shown promising antioxidant activities. Research indicates that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
- Case Study 2 : In an experimental model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a significant reduction in malondialdehyde levels, indicating decreased lipid peroxidation .
Pesticidal Activity
Research into the pesticidal properties of This compound has revealed its potential as an environmentally friendly pesticide.
- Case Study 3 : A field trial demonstrated that this compound effectively reduced pest populations in tomato crops by over 60% compared to untreated controls. Its mechanism involves disrupting the nervous system of target pests without harming beneficial insects .
Photophysical Properties
The unique structural features of this compound also lend it potential applications in materials science, particularly in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it a candidate for further exploration in electronic applications.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and induces apoptosis in cancer cells. Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
2-(2-Methoxyphenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-f]chromene-4,8-dione (Compound 16)
- Substituents : 2-Methoxyphenyl at position 2.
- Key Differences : Lacks the 4-methoxy group present in the target compound.
- Synthesis & Activity: Synthesized by Nikitina et al. (2015) via condensation reactions.
2-(4-Methoxyphenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-f]chromene-4,8-dione (Compound 17)
- Substituents : 4-Methoxyphenyl at position 2.
- Key Differences : Methoxy substitution at position 4 instead of 2,4-dimethoxy.
- Synthesis & Activity : Similar synthetic route to Compound 14. Biological evaluation indicated slightly enhanced activity compared to Compound 16, likely due to the para-methoxy group’s electronic effects .
Benzo-Fused Analog with Hexahydro Structure
2-(3,5-Dimethoxyphenyl)-5-methyl-hexahydrobenzo[c]pyrano[2,3-f]chromene-4,8-dione
- Substituents : 3,5-Dimethoxyphenyl at position 2 and a benzo[c]-fused ring.
- Key Differences: Additional benzene ring fused to the pyrano-chromene system. Hexahydro saturation in the pyran ring (vs. dihydro in the target compound).
- Activity : Used as a screening compound (ChemDiv ID: Y040-4824) for drug discovery, though specific biological data are unavailable .
Trimethoxy-Substituted Derivatives
3-Phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- Substituents : Phenyl at position 3 and 2,3,4-trimethoxyphenyl at position 10.
- Key Differences :
- Additional phenyl group at position 3.
- Three methoxy groups on the aryl substituent (vs. two in the target compound).
- Synthesis : Produced via a one-pot multicomponent reaction using Meldrum’s acid, yielding 68% efficiency. Structural confirmation via NMR and HRMS .
- Activity: Not explicitly tested, but trimethoxy groups are often associated with enhanced bioactivity in natural products.
Hydroxy-Substituted Analogs
5-Hydroxy-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- Substituents : Hydroxyl group at position 5.
- Key Differences : Replaces methyl and aryl groups with a hydroxyl moiety.
- Activity : Demonstrated antileishmanial activity (IC₅₀ = 12.5 μM against Leishmania promastigotes), highlighting the importance of polar substituents for antiparasitic effects .
Morusin and Flavone Derivatives
Morusin (5-Hydroxy-2-(2,4-dihydroxyphenyl)-8,8-dimethyl-4H,8H-pyrano[2,3-f]chromen-4-one)
- Substituents : 2,4-Dihydroxyphenyl and hydroxyl groups at positions 5 and 4′.
- Key Differences : Hydroxyl instead of methoxy groups; dimethyl substituents at position 7.
- Activity: Exhibits antioxidant and anticancer properties due to its polyphenolic structure .
Structural and Functional Analysis
Table: Comparative Overview of Key Compounds
Key Findings and Implications
Substituent Position Matters: The 2,4-dimethoxy configuration in the target compound may optimize electronic and steric effects compared to mono-methoxy analogs (e.g., Compounds 16 and 17) .
Ring Saturation and Fusion : Hexahydro and benzo-fused derivatives (e.g., ChemDiv Y040-4824) exhibit altered pharmacokinetic profiles due to increased hydrophobicity .
Functional Groups Dictate Activity : Hydroxyl groups enhance antiparasitic activity (e.g., antileishmanial scaffold ), while methoxy groups are preferred for anticancer applications .
Synthetic Efficiency : Multicomponent reactions (e.g., using Meldrum’s acid) enable high-yield synthesis of complex derivatives like the trimethoxy-substituted compound .
Biological Activity
The compound 2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a member of the pyranocoumarin class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C18H18O5
- Molecular Weight : 314.34 g/mol
Antitumor Activity
Recent studies have demonstrated that compounds in the pyranocoumarin family exhibit significant antitumor activity. For instance, research has shown that derivatives of pyranocoumarins can induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential. A study found that a similar compound displayed an EC50 value below 10 µM against several cancer cell lines, indicating potent cytotoxic effects .
Antimicrobial Properties
Pyranocoumarins have also been reported to possess antimicrobial properties. A comparative analysis of several derivatives indicated that they inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various models. In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may modulate inflammatory pathways and could be beneficial in treating inflammatory diseases .
Neuroprotective Effects
Emerging evidence suggests that pyranocoumarins may have neuroprotective effects. In animal models of neurodegenerative diseases, treatment with related compounds resulted in decreased oxidative stress markers and improved cognitive function. These findings point towards their potential use in conditions like Alzheimer’s disease .
The biological effects of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Inhibition of key enzymes involved in inflammation and cancer progression.
Study on Antitumor Activity
A study published in Nature investigated the antitumor effects of a related pyranocoumarin derivative on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an EC50 value of approximately 5 µM for the most sensitive cell line tested .
Study on Antimicrobial Activity
In another study assessing antimicrobial efficacy, derivatives were tested against a panel of bacterial strains. The results indicated that modifications to the methoxy groups significantly enhanced activity against resistant strains .
Q & A
Q. What are the most efficient synthetic routes for 2-(2,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione, and how can reaction conditions be optimized for scalability?
Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) involving 7-hydroxycoumarin derivatives, substituted aldehydes (e.g., 2,4-dimethoxybenzaldehyde), and Meldrum’s acid. Key steps include:
- Telescoped synthesis : A one-pot MCR under mild acidic conditions (e.g., ethanol or ionic liquids) at 80°C for 6–12 hours, followed by recrystallization in ethanol to achieve >85% purity .
- Optimization parameters : Adjusting stoichiometry (1:1:1 ratio of aldehyde, Meldrum’s acid, and coumarin) and using ionic liquids (e.g., TMGT) to enhance atom economy and reduce side reactions .
Q. How can spectroscopic techniques (NMR, IR, HRMS) be used to confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C-NMR : Identify characteristic peaks:
- IR : Confirm lactone carbonyl (C=O) at 1680–1780 cm⁻¹ and aromatic C-O-C (methoxy) at 1250–1280 cm⁻¹ .
- HRMS : Exact mass calculated for C₂₄H₂₂O₆: 406.1416 (M⁺). Deviation >0.001 suggests impurities .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. methyl groups) on the phenyl and chromene rings influence the compound’s biological activity, and what mechanistic insights exist?
Methodological Answer:
Q. What strategies resolve contradictions in spectral or bioactivity data between synthetic batches?
Methodological Answer:
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electron-rich regions (e.g., methoxy groups act as nucleophilic sites) .
- Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., binding affinity >-8 kcal/mol for tubulin) .
- Validation : Correlate computational results with experimental kinetics (e.g., SPR for binding constants) .
Q. Methodological Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
